molecular formula C10H11IO3 B1455070 Ethyl 2-iodo-5-methoxybenzoate CAS No. 104807-65-0

Ethyl 2-iodo-5-methoxybenzoate

Cat. No. B1455070
CAS RN: 104807-65-0
M. Wt: 306.1 g/mol
InChI Key: ULUXIBYOAQNUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodo-5-methoxybenzoate is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.1 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-iodo-5-methoxybenzoate consists of an ethyl ester group attached to a benzoic acid derivative. The benzoic acid moiety contains an iodine atom at the 2-position and a methoxy group at the 5-position .

Scientific Research Applications

Synthesis of Intermediates and Complex Molecules Ethyl 2-iodo-5-methoxybenzoate serves as a crucial intermediate in the synthesis of various complex organic compounds. The compound is used in the synthesis of specific intermediates like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through a multi-step process involving methylation, ethylation, and oxidation steps (Wang Yu, 2008). Similarly, it is utilized in the synthesis of anacardic acids from plants of the Anacardiaceae, highlighting its role in producing naturally occurring compounds (M. Satoh et al., 2001).

Cross-Coupling Reactions Ethyl 2-iodo-5-methoxybenzoate is involved in Suzuki cross-coupling reactions to produce biaryls, an essential class of compounds in various chemical industries. The process optimization for these reactions underscores the compound's importance in creating complex molecular structures efficiently (H. Chaumeil et al., 2000).

Photopolymerization Processes In the field of material science, derivatives of ethyl 2-iodo-5-methoxybenzoate, such as bis(4-methoxybenzoyl)diethylgermane, are used for photopolymerization of vinylcyclopropanes, demonstrating the compound's versatility in developing new materials with specific properties (Yohann Catel et al., 2016).

Antimicrobial and Antioxidant Properties Certain derivatives synthesized from ethyl 2-iodo-5-methoxybenzoate exhibit significant antimicrobial and antioxidant activities. This indicates the potential of the compound in developing new pharmaceuticals or preservatives (K. Raghavendra et al., 2016).

Safety and Hazards

Ethyl 2-iodo-5-methoxybenzoate may be harmful if swallowed and may cause harm to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling this compound .

properties

IUPAC Name

ethyl 2-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUXIBYOAQNUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743853
Record name Ethyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104807-65-0
Record name Ethyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-iodo-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-iodo-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-iodo-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-iodo-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-iodo-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-iodo-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.